3-ethyl-6-methoxy-1H-indole
Overview
Description
3-ethyl-6-methoxy-1H-indole is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Molecular Properties
The structural and molecular properties of compounds related to 3-ethyl-6-methoxy-1H-indole have been a subject of interest in various studies. For instance, a study focused on "Rotundifoline, an Oxoindole Alkaloid" detailed the non-planar structure of a similar indole molecule and its stability due to intramolecular hydrogen bonding (Mukhopadhyyay et al., 1998). Similarly, another study on the same topic highlighted the importance of electron delocalization in indole moieties (Mukhopadhyyay et al., 1998).
2. Synthesis and Chemical Transformations
Research has extensively covered the synthesis and chemical transformations of indole derivatives. For example, "Fischer Indolization and Its Related Compounds" explored the synthesis of various indole products, including 6-substituted derivatives, revealing diverse applications in synthetic chemistry (Ishii et al., 1973). Additionally, "Synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate" detailed a method for synthesizing a specific indole derivative, showcasing the versatility of indole chemistry (Murakami et al., 1988).
3. Biological and Pharmacological Potential
Several studies have examined the biological and pharmacological potential of indole derivatives. For instance, "Synthesis and Biological Evaluation of Some New 1-Pheyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives as Potential Antimicrobial Agents" explored the antimicrobial properties of indole derivatives, highlighting their potential in medicinal applications (Kalshetty et al., 2012). Additionally, "Electrophilic substitution in 6-methoxyindoles" studied the reactivity of indole nuclei, which is crucial for understanding their biological activity (Iyer et al., 1972).
Properties
IUPAC Name |
3-ethyl-6-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-8-7-12-11-6-9(13-2)4-5-10(8)11/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUHCJBMYDKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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